molecular formula C20H20N2O4S2 B2595957 3-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide CAS No. 898405-79-3

3-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide

Cat. No.: B2595957
CAS No.: 898405-79-3
M. Wt: 416.51
InChI Key: ILTLQWCIBUKIRP-UHFFFAOYSA-N
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Description

3-(Ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes an ethylsulfonyl group, a methoxyphenyl group, and a thiazolyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the thiazole intermediate.

    Formation of the Benzamide Core: The benzamide core is formed by reacting the thiazole intermediate with an appropriate benzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Ethylsulfonyl Group: The final step involves the sulfonylation of the benzamide derivative using ethylsulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethylsulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents like tetrahydrofuran.

    Substitution: Nitric acid, sulfuric acid, halogens, often under controlled temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 3-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of 3-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfonyl group can form strong interactions with amino acid residues in proteins, while the methoxyphenyl and thiazolyl groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    3-(Ethylsulfonyl)-N-(4-(4-hydroxyphenyl)-5-methylthiazol-2-yl)benzamide: Similar structure but with a hydroxyphenyl group instead of a methoxyphenyl group.

    3-(Ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-ethylthiazol-2-yl)benzamide: Similar structure but with an ethyl group on the thiazole ring instead of a methyl group.

Uniqueness

The unique combination of the ethylsulfonyl, methoxyphenyl, and thiazolyl groups in 3-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-ethylsulfonyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-4-28(24,25)17-7-5-6-15(12-17)19(23)22-20-21-18(13(2)27-20)14-8-10-16(26-3)11-9-14/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTLQWCIBUKIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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